ethyl tris(trimethylsilyl) silicate
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Overview
Description
ethyl tris(trimethylsilyl) silicate is a chemical compound with the molecular formula C11H32O4Si4. It is a member of the trisiloxane family, which is known for its unique structural properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl tris(trimethylsilyl) silicate typically involves the reaction of hexamethyldisiloxane with ethoxytrichlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
ethyl tris(trimethylsilyl) silicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler siloxane compounds.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler siloxane compounds, and various substituted trisiloxanes .
Scientific Research Applications
ethyl tris(trimethylsilyl) silicate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other siloxane compounds.
Biology: The compound is utilized in the development of biocompatible materials and as a surface modifier for biological assays.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is employed in the production of coatings, adhesives, and sealants due to its unique properties
Mechanism of Action
The mechanism by which ethyl tris(trimethylsilyl) silicate exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its siloxane backbone provides flexibility and stability, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the ethoxy group.
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane: Contains a phenyl group instead of an ethoxy group
Uniqueness
ethyl tris(trimethylsilyl) silicate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and stability .
Properties
CAS No. |
18030-67-6 |
---|---|
Molecular Formula |
C11H32O4Si4 |
Molecular Weight |
340.71 g/mol |
IUPAC Name |
ethyl tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C11H32O4Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11H2,1-10H3 |
InChI Key |
RXDPPOMCFULIIG-UHFFFAOYSA-N |
SMILES |
CCO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CCO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Synonyms |
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsiloxy)trisiloxane |
Origin of Product |
United States |
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